molecular formula C9H4F6O2 B123172 2,6-Bis(trifluoromethyl)benzoic acid CAS No. 24821-22-5

2,6-Bis(trifluoromethyl)benzoic acid

Cat. No. B123172
CAS RN: 24821-22-5
M. Wt: 258.12 g/mol
InChI Key: XZNLSDPNMNWCRE-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula (CF3)2C6H3CO2H . It is used as an organic intermediate in synthesis and also as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis details for 2,6-Bis(trifluoromethyl)benzoic acid were not found, it’s worth noting that trifluoromethylbenzoic acids can be synthesized from trifluoromethylbenzenes .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)benzoic acid consists of a benzene ring with two trifluoromethyl groups and one carboxylic acid group . The exact mass and monoisotopic mass of the compound are 258.01154834 g/mol .


Physical And Chemical Properties Analysis

2,6-Bis(trifluoromethyl)benzoic acid is a white to pale cream to pale yellow crystalline powder . It has a melting point of 138-140 °C . It is soluble in water .

Safety and Hazards

2,6-Bis(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,6-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNLSDPNMNWCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179522
Record name 2,6-Bis(trifluoromethyl)benzoic acid
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Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)benzoic acid

CAS RN

24821-22-5
Record name 2,6-Bis(trifluoromethyl)benzoic acid
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Record name 2,6-Bis(trifluoromethyl)benzoic acid
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Record name 2,6-Bis(trifluoromethyl)benzoic acid
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Record name 2,6-bis(trifluoromethyl)benzoic acid
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Record name 2,6-Bis(trifluoromethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2,6-Bis(trifluoromethyl)benzoic acid?

A1: 2,6-Bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₉H₄F₆O₂. Its structure consists of a benzene ring with a carboxyl group (-COOH) at position 1 and two trifluoromethyl groups (-CF₃) at positions 2 and 6. Research has identified two polymorphs of this compound. The first polymorph exhibits disorder in the trifluoromethyl groups of one of the two molecules within the asymmetric unit. [] The dihedral angles between the benzene ring and the carboxyl group in this polymorph are 71.5° and 99.3°. [] The second polymorph features five independent molecules in the asymmetric unit and displays a distinct dimeric orientation of the carboxylic acid functionalities due to hydrogen bonding. []

Q2: How does the structure of 2,6-Bis(trifluoromethyl)benzoic acid relate to its observed properties?

A2: The presence of the carboxyl group enables 2,6-Bis(trifluoromethyl)benzoic acid to form hydrogen bonds, a key factor contributing to its solid-state structure. Both reported polymorphs exhibit intermolecular O—H⋯O hydrogen bonding between the carboxyl groups, resulting in a catemeric structure. [, ] The trifluoromethyl groups, being highly electronegative, influence the electronic properties of the molecule and can affect its reactivity and interactions with other molecules.

Q3: Are there straightforward methods for synthesizing 2,6-Bis(trifluoromethyl)benzoic acid?

A3: Yes, a simplified preparation method for 2,6-Bis(trifluoromethyl)benzoic acid involves the reaction of hemimellitic acid with sulfur tetrafluoride. [] This approach offers a more efficient route compared to previous methods and highlights the role of specific reagents in achieving the desired product.

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